molecular formula C13H10ClN2NaO4S B054995 Pyrithiobac-sodium CAS No. 123343-16-8

Pyrithiobac-sodium

Cat. No. B054995
CAS RN: 123343-16-8
M. Wt: 348.74 g/mol
InChI Key: CNILNQMBAHKMFS-UHFFFAOYSA-M
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Description

Sodium salts, including Pyrithiobac-sodium, play significant roles in various fields due to their diverse chemical and physical properties. These compounds are integral to many industrial, medical, and environmental processes.

Synthesis Analysis

While specific details on the synthesis of this compound were not directly found, sodium salts are typically synthesized through reactions involving sodium or sodium compounds with other chemicals. For example, sodium alginate is derived from alginic acid and showcases the versatility of sodium in polymer synthesis, indicating the diverse methods that could be involved in synthesizing sodium salts like this compound (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of sodium-based compounds is critical for their functionality. For instance, the structure of pyrimidines, a class of compounds that can be relevant to understanding the structural considerations in synthesizing this compound, demonstrates the importance of nitrogen atoms in their aromatic heterocyclic ring (Rashid et al., 2021).

Chemical Reactions and Properties

Sodium salts undergo various chemical reactions, highlighting their reactivity and application potential. The review on percarbonate-based oxidation processes showcases the reactivity of sodium compounds in environmental remediation, suggesting similar potential for varied reactions and applications of this compound (Liu et al., 2021).

Physical Properties Analysis

The physical properties of sodium salts, such as solubility, density, and melting point, are essential for their application. The comprehensive review on the synthesis of natural sodium alginate-based composite materials highlights how these properties can be tailored for specific uses, which may parallel the considerations for this compound (Ahmad et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability, determine the applications of sodium salts. The antimicrobial properties of sodium chloride in food preservation illustrate the role of chemical properties in practical applications, suggesting a framework for understanding the chemical properties of this compound (Taormina, 2010).

Mechanism of Action

Pyrithiobac-sodium is an acetolactate synthase (ALS) inhibiting herbicide . It inhibits the synthesis of essential amino acids and proteins leading to the death of weeds .

Safety and Hazards

Pyrithiobac-sodium has a low mammalian toxicity but may bioaccumulate . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

Pyrithiobac-sodium is currently used in countries like Australia and is being evaluated for use in other countries . It is also being studied for its efficacy in controlling specific weeds .

Biochemical Analysis

Biochemical Properties

Pyrithiobac-sodium acts on the Acetolactate Synthase (ALS) enzyme of the plant leaf and controls the growth of weeds . It is also known to interact with Quizalofop ethyl, which acts on acetyl-CoA carboxylase (ACCase) enzyme, stopping the growth of only grassy weeds .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to control nightshade without long-term effect on cotton . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its action on the ALS enzyme of the plant leaf, which inhibits the synthesis of certain amino acids, leading to cessation of plant growth . This inhibition can lead to changes in gene expression within the plant cells.

Temporal Effects in Laboratory Settings

This compound has been found to be stable in laboratory settings . Over time, it degrades primarily via microbial degradation which leads to the separation of the two rings of the molecule . This degradation process helps to understand the formation of nonextractable residues (NER) and CO2 .

Metabolic Pathways

This compound is metabolized in soil and sediment systems . It degrades primarily via microbial degradation, leading to the separation of the two rings of the molecule . Several metabolites have been identified, helping to understand the formation of nonextractable residues (NER) and CO2 .

Transport and Distribution

Due to its high aqueous solubility and semi-volatile nature, this compound is very mobile and has a high potential to leach to groundwater . This suggests that it can be easily transported and distributed within cells and tissues.

properties

IUPAC Name

sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNILNQMBAHKMFS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032673
Record name Pyrithiobac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123343-16-8
Record name Pyrithiobac-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123343168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrithiobac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRITHIOBAC-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M13LUJ9WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.7 g of 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid dissolved in 10 ml of tetrahydrofuran was gradually dropwise added to a suspension of 0.2 g of 60% sodium hydride in 20 ml of tetrahydrofuran. The mixture was reacted under stirring for 30 minutes. After completion of the reaction, the solvent was distilled off under reduced pressure. Isopropyl ether was added to the residue, and a solid was collected by filtration. The solid was dried to obtain 1.8 g of the desired compound as white powder.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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